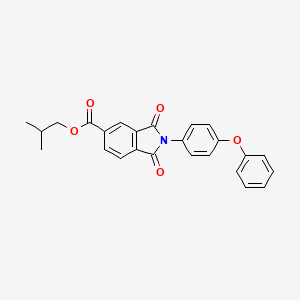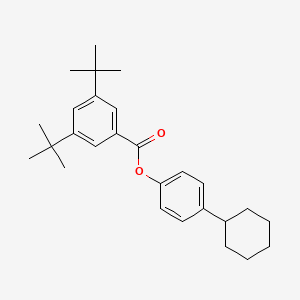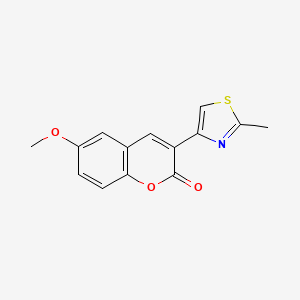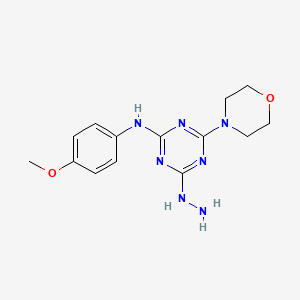![molecular formula C16H13Cl3N4O6 B11707540 3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dinitro-N-[2,2,2-tricloro-1-(4-metoxianilino)etil]benzamida es un compuesto orgánico complejo con una fórmula molecular de C16H13Cl3N4O6. Este compuesto es conocido por su estructura única, que incluye grupos nitro, un grupo tricloroetil y una porción de metoxianilina. Se utiliza principalmente en la investigación científica y tiene diversas aplicaciones en química, biología e industria.
Métodos De Preparación
La síntesis de 3,5-dinitro-N-[2,2,2-tricloro-1-(4-metoxianilino)etil]benzamida implica múltiples pasos. Un método común incluye la nitración de un precursor de benzamida adecuado, seguido de la introducción del grupo tricloroetil y la porción de metoxianilina. Las condiciones de reacción suelen implicar el uso de ácidos fuertes como el ácido sulfúrico y el ácido nítrico para la nitración, y disolventes orgánicos como el diclorometano para otros pasos. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
3,5-dinitro-N-[2,2,2-tricloro-1-(4-metoxianilino)etil]benzamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos nitro pueden oxidarse aún más en condiciones oxidativas fuertes.
Reducción: Los grupos nitro pueden reducirse a aminas utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador.
Sustitución: El grupo tricloroetil puede sufrir reacciones de sustitución nucleofílica, especialmente en presencia de nucleófilos fuertes. Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno gaseoso, catalizadores de paladio y ácidos o bases fuertes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
3,5-dinitro-N-[2,2,2-tricloro-1-(4-metoxianilino)etil]benzamida se utiliza en diversas aplicaciones de investigación científica:
Química: Sirve como precursor para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: Se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteicas.
Medicina: Se está investigando su potencial como agente terapéutico, particularmente en el campo de la investigación del cáncer.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de 3,5-dinitro-N-[2,2,2-tricloro-1-(4-metoxianilino)etil]benzamida implica su interacción con objetivos moleculares específicos. Los grupos nitro y el grupo tricloroetil juegan un papel crucial en su reactividad. El compuesto puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
3,5-dinitro-N-[2,2,2-tricloro-1-(4-metoxianilino)etil]benzamida se puede comparar con otros compuestos similares como:
- 3,5-dinitro-N-[2,2,2-tricloro-1-(3-nitroanilino)etil]benzamida
- 3,5-dinitro-N-[2,2,2-tricloro-1-(4-nitroanilino)etil]benzamida
- 3,5-dinitro-N-[2,2,2-tricloro-1-(1-naftilamino)etil]benzamida Estos compuestos comparten características estructurales similares pero difieren en los sustituyentes en la porción de anilina. La presencia de diferentes sustituyentes puede afectar significativamente su reactividad química y su actividad biológica, haciendo que cada compuesto sea único por derecho propio.
Propiedades
Fórmula molecular |
C16H13Cl3N4O6 |
|---|---|
Peso molecular |
463.7 g/mol |
Nombre IUPAC |
3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O6/c1-29-13-4-2-10(3-5-13)20-15(16(17,18)19)21-14(24)9-6-11(22(25)26)8-12(7-9)23(27)28/h2-8,15,20H,1H3,(H,21,24) |
Clave InChI |
KQQIKWSTWHWFTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11707484.png)
![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)


![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)

